molecular formula C21H29N5O6 B1591264 N-Benzoyl-Gly-His-Leu hydrate CAS No. 207386-83-2

N-Benzoyl-Gly-His-Leu hydrate

Cat. No.: B1591264
CAS No.: 207386-83-2
M. Wt: 447.5 g/mol
InChI Key: NWOJMNXIJBZMPK-QJHJCNPRSA-N
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Description

N-Hippuryl-His-Leu (hydrate) is also known by its synonyms : N-Hippuryl-His-Leu (hydrate) is also known by its synonyms: N-Benzoyl-Gly-His-Leu . Its empirical formula is C21H27N5O5 · xH2O , with a molecular weight of 429.47 g/mol (anhydrous basis). The compound is a synthetic substrate for angiotensin-converting enzyme (ACE) .

Preparation Methods

a. Synthetic Routes: The synthesis of N-Hippuryl-His-Leu involves the sequential coupling of amino acids. The specific synthetic route may vary, but it typically follows peptide synthesis principles.

b. Reaction Conditions: The reaction conditions for peptide bond formation include coupling reagents (e.g., carbodiimides), protecting groups, and solvents (often dimethylformamide or dichloromethane). Solid-phase peptide synthesis (SPPS) is commonly employed.

c. Industrial Production: While N-Hippuryl-His-Leu is not produced industrially on a large scale, it serves as a valuable research tool.

Chemical Reactions Analysis

a. Reactions: N-Hippuryl-His-Leu can undergo various reactions, including hydrolysis, amidation, and peptide bond cleavage.

b. Common Reagents and Conditions:
  • Hydrolysis : Acidic or enzymatic hydrolysis.
  • Amidation : Treatment with ammonia or amine derivatives.
  • Peptide Bond Cleavage : Acidic or basic conditions.

c. Major Products: The major products are the constituent amino acids: N-Hippuric acid , L-Histidine , and L-Leucine .

Scientific Research Applications

N-Hippuryl-His-Leu hydrate finds applications in:

  • Biochemistry : As a substrate for ACE activity assays.
  • Medicine : Studying ACE inhibitors and their effects on blood pressure regulation.
  • Pharmacology : Investigating ACE-related pathways.

Comparison with Similar Compounds

While N-Hippuryl-His-Leu is unique due to its specific sequence, similar compounds include other ACE substrates and peptide analogs.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5.H2O/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H2/t16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOJMNXIJBZMPK-QJHJCNPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584985
Record name N-Benzoylglycyl-L-histidyl-L-leucine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207386-83-2
Record name N-Benzoylglycyl-L-histidyl-L-leucine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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